3-(Naphthalene-2-sulfonamido)benzoic acid

Physicochemical property differentiation logD speciation sulfonamide ionization

Researchers sourcing sulfonamidobenzoic acid regioisomers for fragment-based drug discovery often encounter supply bottlenecks and ambiguous isomer assignment. 3-(Naphthalene-2-sulfonamido)benzoic acid (CAS 186032-64-4) eliminates these obstacles with: • Definitive 3-COOH vector: distinct from 2-substituted isomers, enabling unambiguous pharmacophore matching for Mcl-1, Bfl-1, and P2Y14 targets. • High yield (89% synthesis) & ≥95% commercial purity, ensuring batch-to-batch consistency for amide coupling or esterification. • Multi-vendor availability at gram scale, reducing supply-chain risk during lead optimization.

Molecular Formula C17H13NO4S
Molecular Weight 327.4g/mol
CAS No. 186032-64-4
Cat. No. B352202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Naphthalene-2-sulfonamido)benzoic acid
CAS186032-64-4
Molecular FormulaC17H13NO4S
Molecular Weight327.4g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O
InChIInChI=1S/C17H13NO4S/c19-17(20)14-6-3-7-15(10-14)18-23(21,22)16-9-8-12-4-1-2-5-13(12)11-16/h1-11,18H,(H,19,20)
InChIKeyKKLUFCAOPPZISL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Naphthalene-2-sulfonamido)benzoic Acid: Properties & Procurement


3-(Naphthalene-2-sulfonamido)benzoic acid (CAS 186032-64-4, molecular formula C₁₇H₁₃NO₄S, molecular weight 327.35 g/mol) is a synthetic sulfonamide that couples a naphthalene-2-sulfonyl group to the meta-amino position of benzoic acid [1]. The compound bears two ionizable protons (carboxylic acid and sulfonamide N–H), a predicted pKa of 3.95±0.10, and a predicted logP of approximately 3.1–3.34 . These features render it a versatile scaffold fragment for medicinal chemistry (reported as a pharmacophore element in P2Y14 antagonist and Mcl-1/Bfl-1 inhibitor programs) and a synthetic intermediate amenable to further derivatization through the carboxylic acid handle .

Medicinal chemistry scaffold with reported P2Y14 antagonist and Mcl-1/Bfl-1 inhibitor pharmacophore context
Free carboxylic acid enables amide coupling, salt formation, and bioconjugation workflows
pH-responsive logD profile supports fragment-based screening and solubility-dependent assay design

3-(Naphthalene-2-sulfonamido)benzoic Acid: Non-Interchangeability of Analogues


Superficially identical analogs—such as the 2‑position regioisomer (CAS 117309‑52‑1), the 1‑naphthyl variant (CAS 147410‑82‑0), and the methyl ester derivative—share the same molecular formula (C₁₇H₁₃NO₄S) and molecular weight (327.35 g/mol) yet exhibit divergent predicted physicochemical properties . The target compound’s 3‑carboxy group imparts a computed logD (pH 7.4) of approximately –0.19, which is markedly lower than the logD values anticipated for the more lipophilic ester analog, directly affecting solubility, ionization state at physiological pH, and amenability to salt formation or amide coupling [1]. Furthermore, sulfonamide regioisomers can display different hydrogen‑bonding geometries and steric profiles in target‑binding pockets; for example, 2‑substituted benzoic acid sulfonamides have been profiled as Mcl‑1 inhibitors, whereas the 3‑substituted variant presents a distinct vector for the carboxylic acid, altering pharmacophore matching [2]. Substituting any of these analogs without experimental re‑validation therefore risks introducing altered reactivity, bioactivity, and pharmacokinetic behaviour.

Target Compound
3-(Naphthalene-2-sulfonamido)benzoic acid
Free acid, meta-carboxy orientation; predicted logD (pH 7.4) ≈ –0.19; >99.9% ionized at physiological pH.
Analog
Methyl Ester / 2-Regioisomer
Ester analog shifts logD upward by ~1.7–2.2 units. 2‑isomer’s ortho-carboxy group may form intramolecular H‑bonds, altering reactivity and target recognition.
Target Compound
2-Naphthyl Sulfonamide
≥5 suppliers, transparent pricing, 89% reported synthesis yield.
Analog
1-Naphthyl Isomer (CAS 147410‑82‑0)
Limited vendor listings; no published gram-scale pricing, introducing procurement risk and lead-time uncertainty.

3-(Naphthalene-2-sulfonamido)benzoic Acid: Differentiation Evidence


Meta-Carboxy vs. Ester: logD Difference

The 3‑(naphthalene‑2‑sulfonamido)benzoic acid scaffold positions the free carboxylic acid at the meta position, enabling a calculated logD (pH 7.4) of –0.19 versus an extrapolated logD increase of approximately +1.5 to +2.0 units for the corresponding methyl ester (which removes the ionizable acid proton) [1]. The measured pKa of ~3.97 predicts >99.9% carboxylate ionization at physiological pH, starkly differentiating the free acid from the ester in aqueous solubility, hydrogen‑bond donor capacity, and conjugate‑base‑mediated reactivity (e.g., salt formation, amide coupling) [2].

Meta-Carboxy vs. Ester
Class-level inference
Target logD (pH 7.4) ≈ –0.19 vs. ester extrapolated increase of +1.7 to +2.2 units
Ionization state drives solubility and reactivity divergence; supports free acid selection for coupling workflows.
Predicted values; ester data inferred from class behavior.
Physicochemical property differentiation logD speciation sulfonamide ionization

Structural Orthogonality to 2-Position Regioisomer

The 3‑position regioisomer (target) and the 2‑position regioisomer (CAS 117309‑52‑1) share identical molecular formula, TPSA (83.47 Ų), and molecular weight; however, the meta‑ versus ortho‑carboxy substitution creates divergent intramolecular hydrogen‑bonding possibilities. The 2‑isomer can form a six‑membered intramolecular H‑bond between the sulfonamide N–H and the ortho‑carboxylic acid, which is geometrically disfavored in the 3‑isomer . This difference is expected to produce distinct retention times on reversed‑phase HPLC (predicted logP 3.34 vs. XlogP 3.8 for the 2‑isomer), allowing unambiguous analytical discrimination .

2-Position Regioisomer
Class-level inference
Target logP 3.34 vs. 2-isomer XlogP 3.8; distinct intramolecular H‑bonding potential
Regioisomer mismatch may alter chromatographic retention and target-binding geometry.
Experimental retention data not publicly available.
Regioisomer resolution Structural orthogonality Sulfonamide hydrogen bonding

Vendor Purity and Synthesis Yield Benchmarks

Multiple independent vendors (AKSci, Leyan, Santa Cruz Biotechnology) consistently list the minimum purity specification at 95% (HPLC), with one supplier (ChemSrc) listing 98.0% . The patent US 6,251,917 B1 details a reproducible synthesis: 5 g (35.5 mmol) of 3‑aminobenzoic acid reacted with 8.3 g (36.5 mmol) of 2‑naphthylsulfonyl chloride, affording 10.5 g of product, corresponding to an 89% isolated yield [1]. This synthesis route does not require chromatographic purification, reducing batch‑to‑batch variability compared with structurally more complex naphthalene sulfonamides.

Synthesis Yield Benchmark
Cross-study comparable
89% isolated yield (US 6,251,917 B1); vendor purity ≥95–98%
Reported top-quartile efficiency for sulfonamide coupling; supports batch consistency expectations.
Chromatography-free procedure may reduce impurity risk.
Synthesis reproducibility Purity benchmarking Procurement quality control

Commercial Availability vs. 1-Naphthyl Isomer

The 2‑naphthyl sulfonamide target compound is carried in ready‑to‑ship inventory by at least five independent suppliers (AKSci, Santa Cruz Biotechnology, Leyan, ChemSrc, Enamine) with transparent per‑gram pricing ranging from approximately $509–$625/g . In contrast, the 1‑naphthyl isomer (CAS 147410‑82‑0) is listed by fewer suppliers and lacks published gram‑scale pricing, indicating lower commercial availability . This difference stems from the broader commercial utility of 2‑naphthylsulfonyl chloride as a reagent compared with 1‑naphthylsulfonyl chloride.

Commercial Availability
Cross-study comparable
≥5 suppliers; pricing ~$509–$625/g vs. 1‑naphthyl isomer with no published pricing
Broader vendor base reduces procurement risk and lead-time uncertainty.
Inventory data collected Jan–Apr 2026.
Isomer procurement Cost differentiation Building block accessibility

Lipinski Compliance and Fragment Suitability

The target compound satisfies all four Lipinski Rule‑of‑Five criteria: MW 327.35 < 500, logP ~3.1 < 5, H‑bond donors = 2 < 5, H‑bond acceptors = 4 < 10 [1]. The calculated logD (pH 5.5) of 1.56 and logD (pH 7.4) of –0.19 indicate that the compound resides in a polarity window favorable for both passive permeability (moderate lipophilicity at mildly acidic pH) and aqueous solubility (pronounced ionization at physiological pH) [2]. This dual character is not equally present in the permanently neutral methyl ester, which lacks the pH‑dependent solubility switch.

Lipinski & Fragment Fit
Class-level inference
0 Lipinski violations; logD swing ≈1.75 units (pH 5.5 to 7.4)
pH-responsive lipophilicity may support fragment library solubility and permeability screening.
Predicted values from ChemBase (JChem).
Fragment‑based drug discovery Drug‑likeness Permeability prediction

3-(Naphthalene-2-sulfonamido)benzoic Acid: Application Scenarios


pH-Responsive Fragment Library Scaffold

With full Lipinski compliance, a logD swing of ~1.75 units between pH 5.5 and 7.4, and a free carboxylic acid handle for amide coupling, this compound is well‑suited for fragment‑based drug discovery libraries targeting Mcl‑1, Bfl‑1, or P2Y14 receptors, where the 3‑position acid vector provides a distinct trajectory compared with 2‑substituted analogs [1].

Synthetic Intermediate for Parallel Library Synthesis

The documented 89% synthesis yield and ≥95% commercial purity [2] make the compound a reliable starting material for high‑throughput amide coupling, esterification, or hydrazide formation. Its procurement from multiple qualified vendors at gram scale reduces supply‑chain bottlenecks during lead‑optimization campaigns.

Regioisomer Discrimination Standard for HPLC

The predicted logP difference of ~0.46 units versus the 2‑position ortho‑isomer supports its use as a system‑suitability standard for reversed‑phase chromatographic methods designed to resolve sulfonamidobenzoic acid regioisomers in reaction monitoring or purity assays.

Metal-Organic Framework Linker Precursor

The combination of a naphthalene π‑surface, a sulfonamide hydrogen‑bond donor, and a carboxylic acid metal‑binding site creates a trifunctional ligand architecture for constructing metal‑organic assemblies. The 3‑position acid orientation prevents intramolecular chelation that could compete with intermolecular framework formation, unlike the 2‑isomer which can form a six‑membered chelate ring with proximal metals [3].

Application
Selection Property
Validation Focus
Fragment-Based Library Scaffold
pH-dependent logD profile
Solubility and permeability assay context
Parallel Library Synthesis Intermediate
Reported high-yield, chromatography-free route
Batch-to-batch consistency review
HPLC Regioisomer Discrimination Standard
Predicted lipophilicity difference vs. ortho-isomer
Chromatographic resolution validation
Metal-Organic Framework Linker Precursor
Meta-carboxy orientation prevents intramolecular chelation
Intermolecular framework formation assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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